molecular formula C11H7BrO2S B2718226 4-(5-bromothiophen-2-yl)benzoic Acid CAS No. 145208-54-4

4-(5-bromothiophen-2-yl)benzoic Acid

Cat. No.: B2718226
CAS No.: 145208-54-4
M. Wt: 283.14
InChI Key: KZLZFZNQHIRXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromothiophen-2-yl)benzoic acid is an organic compound with the molecular formula C11H7BrO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromothiophen-2-yl)benzoic acid typically involves the bromination of thiophene followed by a Suzuki-Miyaura coupling reaction. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkynes.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted thiophenes.

    Coupling Products: Biaryl compounds and other complex organic molecules.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

4-(5-Bromothiophen-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-bromothiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chlorothiophen-2-yl)benzoic acid
  • 4-(5-Methylthiophen-2-yl)benzoic acid
  • 4-(5-Fluorothiophen-2-yl)benzoic acid

Uniqueness

4-(5-Bromothiophen-2-yl)benzoic acid is unique due to the presence of the bromine atom, which can be selectively substituted or used in coupling reactions. This provides versatility in synthetic applications and allows for the creation of a wide range of derivatives with varying properties .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLZFZNQHIRXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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